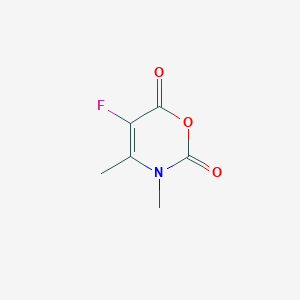
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: is a synthetic organic compound belonging to the oxazine family It is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and a dione structure at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2h-1,3-oxazine and a fluorinating agent.
Fluorination Reaction: The fluorination of 3,4-dimethyl-2h-1,3-oxazine is carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
Oxidation: The resulting fluorinated intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) to introduce the dione functionality at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be performed to modify the dione structure.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The dione structure plays a crucial role in the compound’s reactivity and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
5-Fluoro-2h-1,3-oxazine-2,6(3h)-dione: Lacks the methyl groups, affecting its overall stability and reactivity.
Uniqueness
5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
916226-95-4 |
|---|---|
Molecular Formula |
C6H6FNO3 |
Molecular Weight |
159.11 g/mol |
IUPAC Name |
5-fluoro-3,4-dimethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H6FNO3/c1-3-4(7)5(9)11-6(10)8(3)2/h1-2H3 |
InChI Key |
CQLFYHIFFJBOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(=O)N1C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















